molecular formula C17H38IN B14662657 N,N,N-Tributyl-3-methylbutan-1-aminium iodide CAS No. 51136-65-3

N,N,N-Tributyl-3-methylbutan-1-aminium iodide

Cat. No.: B14662657
CAS No.: 51136-65-3
M. Wt: 383.4 g/mol
InChI Key: BQKQNVDQJLRFLX-UHFFFAOYSA-M
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Description

N,N,N-Tributyl-3-methylbutan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of three butyl groups and one methyl group attached to the nitrogen atom, with an iodide ion as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tributyl-3-methylbutan-1-aminium iodide typically involves the quaternization of tributylamine with an appropriate alkyl halide. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:

[ \text{(C}_4\text{H}_9\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{NCH}_3\text{I} ]

After the reaction, the product is purified by recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tributyl-3-methylbutan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium chloride or sodium bromide in aqueous or organic solvents.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

N,N,N-Tributyl-3-methylbutan-1-aminium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N-Tributyl-3-methylbutan-1-aminium iodide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic reactants from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Tributyl-3-methylbutan-1-aminium bromide
  • N,N,N-Tributyl-3-methylbutan-1-aminium chloride
  • N,N,N-Tributyl-3-methylbutan-1-aminium nitrate

Uniqueness

N,N,N-Tributyl-3-methylbutan-1-aminium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and phase-transfer capabilities compared to its bromide, chloride, and nitrate counterparts .

Properties

CAS No.

51136-65-3

Molecular Formula

C17H38IN

Molecular Weight

383.4 g/mol

IUPAC Name

tributyl(3-methylbutyl)azanium;iodide

InChI

InChI=1S/C17H38N.HI/c1-6-9-13-18(14-10-7-2,15-11-8-3)16-12-17(4)5;/h17H,6-16H2,1-5H3;1H/q+1;/p-1

InChI Key

BQKQNVDQJLRFLX-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCC(C)C.[I-]

Origin of Product

United States

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